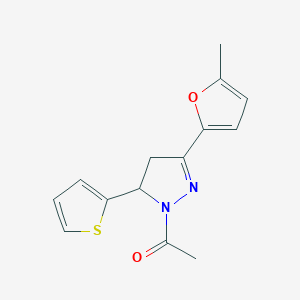
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as MFPE, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrazole ring followed by the attachment of the furan and thiophene rings to the pyrazole ring. Finally, the ethanone group is attached to the pyrazole ring.
Starting Materials
Acetophenone, Hydrazine hydrate, Methyl vinyl ketone, 5-methylfuran-2-carboxaldehyde, Thiophene-2-carboxaldehyde, Sodium hydroxide, Sulfuric acid, Ethanol, Diethyl ether, Chloroform
Reaction
Step 1: Synthesis of 4,5-dihydro-1H-pyrazole-3-carboxylic acid - Acetophenone is reacted with hydrazine hydrate in the presence of sulfuric acid to form 4,5-dihydro-1H-pyrazole-3-carboxylic acid., Step 2: Synthesis of 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde - Methyl vinyl ketone is reacted with 4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide to form 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde., Step 3: Synthesis of 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde - 5-methylfuran-2-carboxaldehyde and thiophene-2-carboxaldehyde are reacted with 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde in the presence of ethanol to form 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde., Step 4: Synthesis of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde is reacted with ethyl chloroformate in the presence of diethyl ether to form 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
Mechanism Of Action
The exact mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, thereby reducing oxidative stress.
Biochemical And Physiological Effects
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been found to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
Future Directions
There are several future directions for research on 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Another area of interest is the investigation of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, more studies are needed to elucidate the exact mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its potential interactions with other drugs. Overall, 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Scientific Research Applications
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects in various animal models. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing oxidative stress and inflammation. In addition, 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been investigated for its anticancer properties, as it has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-13(18-9)11-8-12(14-4-3-7-19-14)16(15-11)10(2)17/h3-7,12H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSLPSNHZCPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CS3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

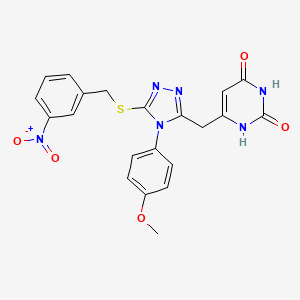
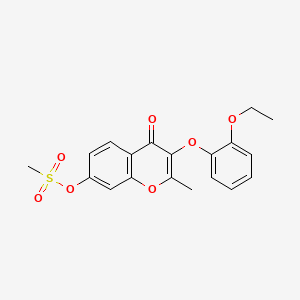
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)
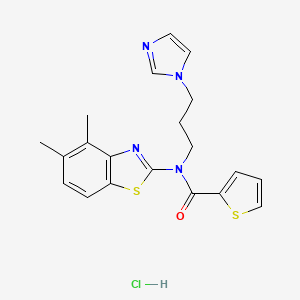
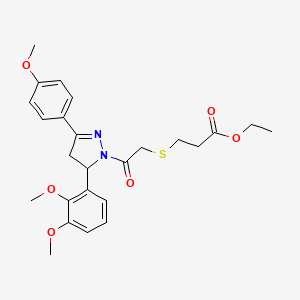
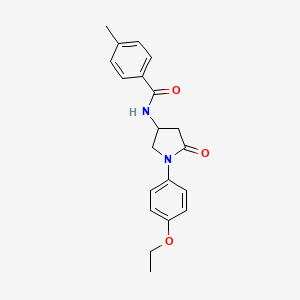
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)
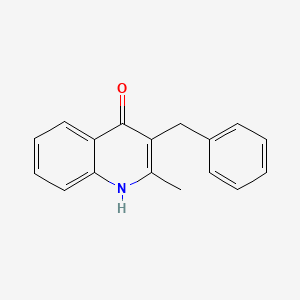
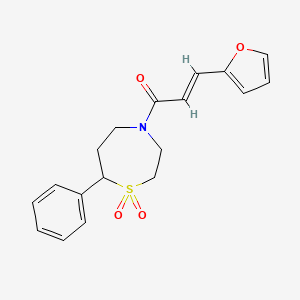
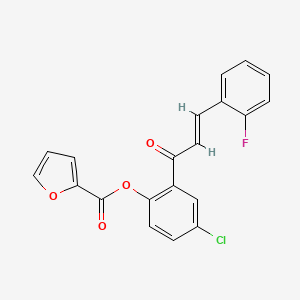
![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)
![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)